molecular formula C20H20ClN7O7 B11946550 Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- CAS No. 76335-43-8

Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-

Cat. No.: B11946550
CAS No.: 76335-43-8
M. Wt: 505.9 g/mol
InChI Key: WECQKZZOBBSHPK-UHFFFAOYSA-N
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Description

Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- is a synthetic organic compound primarily used as a dye in the textile industry. It is known for its vibrant color and stability, making it a valuable component in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- involves multiple steps:

    Diazotization: The process begins with the diazotization of 2-chloro-4,6-dinitroaniline using sodium nitrite and hydrochloric acid at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with 5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl acetamide in an alkaline medium to form the azo compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes, ensuring precise control over reaction conditions to maintain product quality and yield. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.

Major Products

    Oxidation: Various nitro and hydroxyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of azo compounds exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds demonstrate growth inhibition in human tumor cells with percent growth inhibitions ranging from 50% to 86% across different lines .

Cell Line Percent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
A54956.88

Drug Development

The unique structure of Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- makes it a candidate for drug development. Its solubility in polar solvents enhances its bioavailability, making it suitable for pharmaceutical formulations. Studies have explored its pharmacokinetic properties through ADME (Absorption, Distribution, Metabolism, and Excretion) evaluations which suggest favorable profiles for further development .

Dye and Pigment Industry

Due to its azo structure, this compound can also be utilized in the dye and pigment industry. Azo compounds are known for their vivid colors and stability under various conditions, making them ideal for use in textiles and coatings.

Case Studies

  • Anticancer Studies : A comprehensive study involving the National Cancer Institute's protocols evaluated the anticancer properties of various azo derivatives including Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-. The results indicated significant cytotoxic effects across multiple cancer cell lines suggesting a promising avenue for further research into its mechanisms of action .
  • Material Science Research : Investigations into the material properties of azo compounds have revealed their potential use in creating photoresponsive materials that change properties under light exposure. This application is particularly relevant in developing smart materials for sensors and actuators .

Mechanism of Action

The compound exerts its effects primarily through its azo linkage, which can undergo various chemical transformations. The molecular targets and pathways involved include:

    Interaction with Nucleophiles: The chloro group can react with nucleophiles, leading to substitution reactions.

    Redox Reactions: The azo group can participate in redox reactions, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- stands out due to its specific functional groups, which impart unique chemical properties and reactivity. Its combination of cyanoethyl and hydroxyethyl groups enhances its solubility and interaction with various substrates, making it a versatile compound in multiple applications.

Biological Activity

Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- is a complex azo compound known for its applications in dyeing and potential biological effects. This article explores its biological activity, including toxicity, pharmacological properties, and environmental impact.

  • Molecular Formula : C19H21ClN6O6
  • Molecular Weight : 465.86 g/mol
  • CAS Number : 79295-99-1
  • Density : Approximately 1.5 g/cm³
  • Boiling Point : 776.7 °C at 760 mmHg
  • Flash Point : 423.5 °C

Toxicological Profile

Research indicates that azo compounds, including this acetamide derivative, can exhibit significant toxicological effects. The following points summarize the findings:

  • Mutagenicity : Azo dyes have been shown to possess mutagenic properties, particularly in bacterial systems (Ames test). The presence of nitro groups in the structure may enhance these effects by facilitating metabolic activation into reactive intermediates .
  • Cytotoxicity : Studies have demonstrated that azo compounds can induce cytotoxic effects in various cell lines. For instance, exposure to this compound resulted in decreased cell viability in human liver carcinoma cells (HepG2), suggesting potential hepatotoxicity .
  • Endocrine Disruption : Some azo compounds are suspected endocrine disruptors. Research on related compounds has indicated alterations in hormone levels and reproductive functions in animal models .

Environmental Impact

The environmental persistence of azo dyes is a significant concern due to their potential to bioaccumulate and affect aquatic life:

  • Biodegradability : Many azo compounds are resistant to biodegradation, leading to accumulation in sediments and water bodies. This raises concerns regarding their long-term ecological impact.
  • Toxicity to Aquatic Organisms : Studies have shown that azo dyes can be toxic to fish and other aquatic organisms, affecting reproduction and growth rates.

Case Studies

Several case studies have highlighted the biological effects of similar azo compounds:

  • Case Study on Mutagenicity : A comprehensive study assessed the mutagenic potential of various azo dyes using the Ames test, revealing that compounds with nitro substitutions were particularly potent mutagens.
  • Toxicity Assessment in Aquatic Systems : Research conducted on the toxicity of azo dyes in freshwater ecosystems indicated significant adverse effects on fish populations exposed to high concentrations of these substances over extended periods.

Properties

CAS No.

76335-43-8

Molecular Formula

C20H20ClN7O7

Molecular Weight

505.9 g/mol

IUPAC Name

N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-[2-cyanoethyl(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide

InChI

InChI=1S/C20H20ClN7O7/c1-12(30)23-15-10-17(26(6-7-29)5-3-4-22)19(35-2)11-16(15)24-25-20-14(21)8-13(27(31)32)9-18(20)28(33)34/h8-11,29H,3,5-7H2,1-2H3,(H,23,30)

InChI Key

WECQKZZOBBSHPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCC#N)CCO

Origin of Product

United States

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